Cas no 52273-39-9 (4-Formyl-2,6-diiodophenyl acetate)

4-Formyl-2,6-diiodophenyl acetate 化学的及び物理的性質
名前と識別子
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- 4-formyl-2,6-diiodophenyl acetate
- FCH1317807
- benzaldehyde, 4-(acetyloxy)-3,5-diiodo-
- 4-Formyl-2,6-diiodophenyl acetate
-
- MDL: MFCD12030632
- インチ: 1S/C9H6I2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3
- InChIKey: PAYXWYPBMCFNGX-UHFFFAOYSA-N
- SMILES: IC1C=C(C=O)C=C(C=1OC(C)=O)I
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 220
- トポロジー分子極性表面積: 43.4
4-Formyl-2,6-diiodophenyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB415895-5 g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 5g |
€456.10 | 2023-04-24 | ||
TRC | F133050-50mg |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 50mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB415895-1 g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 1g |
€197.30 | 2023-04-24 | ||
abcr | AB415895-1g |
4-Formyl-2,6-diiodophenyl acetate; . |
52273-39-9 | 1g |
€197.00 | 2025-02-21 | ||
A2B Chem LLC | AX43439-5g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | >95% | 5g |
$620.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437304-1g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 95% | 1g |
¥1080.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437304-5g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 95% | 5g |
¥3304.00 | 2024-05-10 | |
abcr | AB415895-500 mg |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 500MG |
€165.80 | 2023-01-21 | ||
abcr | AB415895-5g |
4-Formyl-2,6-diiodophenyl acetate; . |
52273-39-9 | 5g |
€445.00 | 2025-02-21 | ||
TRC | F133050-100mg |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 100mg |
$ 130.00 | 2022-06-05 |
4-Formyl-2,6-diiodophenyl acetate 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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6. Book reviews
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
4-Formyl-2,6-diiodophenyl acetateに関する追加情報
Introduction to 4-Formyl-2,6-diiodophenyl acetate (CAS No. 52273-39-9)
4-Formyl-2,6-diiodophenyl acetate, identified by its Chemical Abstracts Service (CAS) number 52273-39-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of iodoaromatic derivatives, characterized by the presence of iodine atoms at the 2 and 6 positions of a phenyl ring, functionalized with a formyl group and an acetic acid ester moiety. The unique structural features of 4-formyl-2,6-diiodophenyl acetate make it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The 4-formyl-2,6-diiodophenyl acetate molecule exhibits a high degree of reactivity due to the presence of both electrophilic and nucleophilic sites. The formyl group (–CHO) serves as a versatile handle for further functionalization, enabling the synthesis of more complex molecules through condensation reactions, such as Schiff base formation. Additionally, the iodine substituents at the 2 and 6 positions enhance its utility in cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl frameworks found in many biologically active compounds.
In recent years, 4-formyl-2,6-diiodophenyl acetate has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The iodoaromatic core provides a scaffold that can be modified to interact with specific amino acid residues in protein kinases, thereby modulating their activity. For instance, studies have demonstrated its potential in designing inhibitors for tyrosine kinases, where the iodine atoms facilitate optimal binding interactions through π-stacking and halogen bonding.
Furthermore, the 4-formyl-2,6-diiodophenyl acetate derivative has been investigated for its role in antiviral and antibacterial applications. The formyl group allows for facile introduction of additional pharmacophores that can enhance binding affinity to viral proteases or bacterial enzymes. Recent publications highlight its incorporation into peptidomimetics designed to inhibit HIV protease, showcasing its versatility in medicinal chemistry endeavors. The dual functionality of this compound—combining a reactive aldehyde group with halogenated aromatic rings—makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.
The synthesis of 4-formyl-2,6-diiodophenyl acetate typically involves multi-step organic transformations starting from commercially available aromatic precursors. Common synthetic routes include iodination of a diaryl ether followed by selective formylation and esterification. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce iodine atoms with high regioselectivity. These synthetic methodologies ensure high yields and purity, which are essential for downstream applications in drug discovery.
From a computational chemistry perspective, 4-formyl-2,6-diiodophenyl acetate has been subjected to molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have revealed that the electron-withdrawing nature of the formyl group and the electron-donating effect of the ester moiety modulate the electronic properties of the aromatic ring. This fine-tuning is crucial for achieving optimal binding affinity and selectivity in drug design. Additionally, density functional theory (DFT) studies have provided insights into how halogen bonds involving the iodine atoms contribute to stabilizing protein-ligand complexes.
The pharmaceutical industry has shown particular interest in 4-formyl-2,6-diiodophenyl acetate due to its potential as a precursor for next-generation therapeutics. Its structural motifs are reminiscent of known bioactive compounds that exhibit potent pharmacological effects. For example, derivatives of this compound have been explored as potential treatments for neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The ability to modify both the formyl and ester functionalities allows chemists to fine-tune physicochemical properties like solubility and metabolic stability, which are critical factors in drug development.
In conclusion,4-formyl-2,6-diiodophenyl acetate (CAS No. 52273-39-9) is a multifaceted compound with broad applications in synthetic organic chemistry and medicinal research. Its unique structural features enable diverse chemical transformations and biological interactions, making it indispensable in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new therapeutic targets and mechanisms,4-formyl-2,6-diiodophenyl acetate is poised to remain at the forefront of innovative chemical biology applications.
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